(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Overview
Description
(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane, commonly referred to as CP-7A, is a synthetic cyclic molecule that has been studied for its potential applications in a variety of scientific fields. CP-7A has been found to possess a range of biochemical and physiological effects, as well as a unique mechanism of action that has been studied in detail.
Scientific Research Applications
Nicotinic Acetylcholine Receptor Agonist
Epibatidine is a natural alkaloid that acts at nicotinic acetylcholine receptors (nAChRs) . It has a high affinity for the α4β2 subtype of nAChRs . This property makes it a valuable tool in the study of these receptors and their role in various health conditions.
Analgesic Research
Epibatidine has been studied for its potential use as an analgesic . Its ability to bind to nAChRs suggests it could be used to modulate pain signals. However, its high toxicity has hampered its therapeutic use .
Development of Synthetic Analogs
Due to the high toxicity of epibatidine, research has focused on developing synthetic analogs with a better therapeutic window and improved selectivity . These analogs are designed to retain the beneficial properties of epibatidine while reducing its harmful effects .
Pharmacokinetic Studies
Epibatidine and its synthetic analogs have been studied for their pharmacokinetic properties . Published literature shows a low affinity and lack of binding of epibatidine and its synthetic analogues to plasma proteins, indicating their availability for metabolism .
Structure-Activity Relationship Studies
Many reports are devoted to structure–activity relationships to obtain optically active epibatidine and its analogues . These studies help in understanding the pharmacological effects of epibatidine and its analogs .
Paralyzing Effects
In research on mice, administration of doses greater than 5 μg/kg of epibatidine caused a dose-dependent paralyzing effect on the organism . This property could be useful in studying neuromuscular disorders and developing treatments for them.
Mechanism of Action
Target of Action
Epibatidine primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors are involved in the transmission of painful sensations and in movement, among other functions . Specifically, Epibatidine has been found to interact with several subunits of the nAChRs, including alpha-2, alpha-3, alpha-4, alpha-7, beta-2, and beta-4 .
Mode of Action
Epibatidine binds to the nAChRs, acting as an agonist . This means it mimics the action of the natural ligand, acetylcholine, leading to the activation of these receptors . The activation of nAChRs by Epibatidine results in an influx of sodium and calcium ions into the cell, leading to depolarization and increased neuronal activity .
Biochemical Pathways
The primary biochemical pathway affected by Epibatidine is the cholinergic pathway , which involves the neurotransmitter acetylcholine and its receptors . By acting as an agonist at nAChRs, Epibatidine influences the signaling in this pathway, leading to increased neuronal activity .
Pharmacokinetics
It is known that epibatidine and its synthetic analogues show a low affinity and lack of binding to plasma proteins, indicating their availability for metabolism .
Result of Action
The activation of nAChRs by Epibatidine leads to increased neuronal activity . This can result in a range of effects, including numbness and, eventually, paralysis . The compound’s toxicity stems from its ability to cause respiratory arrest due to paralysis .
Action Environment
The action of Epibatidine can be influenced by various environmental factors. For instance, the compound is secreted by the Ecuadoran frog Epipedobates anthonyi and poison dart frogs from the Ameerega genus Instead, they obtain it through their diet and then sequester it on their skin .
Research into its synthetic analogues may pave the way for the development of new drugs with improved safety profiles .
properties
IUPAC Name |
(1R,2R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPRAJRHRHZCQQ-IVZWLZJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894067 | |
Record name | Epibatidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane | |
CAS RN |
140111-52-0 | |
Record name | (+)-Epibatidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140111-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epibatidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140111520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epibatidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07720 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Epibatidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00894067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Azabicyclo(2.2.1)heptane, 2-(6-chloro-3-pyridinyl)-, (1R,2R,4S)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPIBATIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6K314F1XX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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